molecular formula C8H5IO2 B1312965 6-Iodo-3H-isobenzofuran-1-one CAS No. 53910-10-4

6-Iodo-3H-isobenzofuran-1-one

Cat. No. B1312965
CAS RN: 53910-10-4
M. Wt: 260.03 g/mol
InChI Key: GDWUNKJJSAKJSC-UHFFFAOYSA-N
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Description

6-Iodo-3H-isobenzofuran-1-one (IBO) is an organic compound that has gained attention in scientific research due to its diverse applications in various fields including medicinal chemistry, biochemistry, and material science. It has a molecular formula of C8H5IO2 and a molecular weight of 260.03 .


Synthesis Analysis

The synthesis of 6-Iodo-3H-isobenzofuran-1-one involves multi-step reactions with 3 steps . The specific details of the synthesis process are not available in the search results.


Molecular Structure Analysis

6-Iodo-3H-isobenzofuran-1-one contains a total of 17 bonds; 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 ester (aromatic) .


Physical And Chemical Properties Analysis

6-Iodo-3H-isobenzofuran-1-one has a molecular formula of C8H5IO2 and a molecular weight of 260.03 . It contains a total of 16 atoms; 5 Hydrogen atoms, 8 Carbon atoms, 2 Oxygen atoms, and 1 Iodine atom .

Scientific Research Applications

Iodocyclization and Synthetic Applications

Iodocyclization of o-alkynylbenzamides, including compounds similar to "6-Iodo-3H-isobenzofuran-1-one," has been revisited, showing a preference for cyclization via amide oxygen, leading to the formation of isobenzofuran-1(3H)-imines and 1H-isochromen-1-imines instead of lactams. This adjustment in understanding has implications for synthetic routes aiming at complex heterocyclic structures (Schlemmer et al., 2012).

Novel Synthetic Approaches

A novel synthesis approach has been developed for 2-iodo-spiro[indene-1,1'-isobenzofuran]-3'-ones via iodine-promoted cascade cyclization, demonstrating the versatility of iodine in promoting complex cyclization reactions under mild conditions (Zhu et al., 2012). Similarly, innovative protocols have been established for the synthesis of iodinated isobenzofuranones and isochromenones by iodolactonization of 2-alkynylbenzoic acids, showcasing the influence of ionic liquids on the regiochemical outcome of such cyclizations (Mancuso et al., 2017).

Molecular Structure Analysis and Antioxidant Activities

The structure of novel derivatives, such as 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, has been investigated, combining experimental techniques with theoretical studies to analyze its molecular properties, including antioxidant activities and DNA binding capabilities. This multifaceted approach underscores the importance of structural analysis in understanding the biological relevance of such compounds (Yılmaz et al., 2020).

Domino Catalysis and Green Chemistry

Efficient domino [Pd]-catalysis has been applied for the synthesis of isobenzofuran-1(3H)-ones, illustrating the broad substrate scope and potential for synthesizing pharmacologically relevant compounds under environmentally friendly conditions (Mahendar & Satyanarayana, 2016).

Biological Activities and Applications

Investigations into the cytotoxic activities of 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-ones have highlighted their potential against leukemia cancer cell lines, showcasing the relevance of isobenzofuran-1-one derivatives in medicinal chemistry and drug development (Maia et al., 2016).

Safety And Hazards

The safety data sheet for 6-Iodo-3H-isobenzofuran-1-one advises avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Dihydroisobenzofuran heterocycle, a structural motif found in 6-Iodo-3H-isobenzofuran-1-one, is found in a number of medications with anti-tumour, anti-diabetic, and antibacterial activities. It is also found in a slew of natural substances, most notably fungus metabolites, which have been shown to possess credible radical scavenging activity . This suggests that 6-Iodo-3H-isobenzofuran-1-one could potentially serve as a template for new semisynthetic antioxidants .

properties

IUPAC Name

6-iodo-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWUNKJJSAKJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)I)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428314
Record name 6-Iodophthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-3H-isobenzofuran-1-one

CAS RN

53910-10-4
Record name 6-Iodophthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 6-iodophthalide was prepared in 23% yield via diazotization of 6-aminophthalide and subsequent treatment of the diazonium salt with potassium iodide according to the method of Tassman (Rec. Trav. Chim. Pays-Bas, 46, 653).
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diazonium salt
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Yield
23%

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